![molecular formula C14H16BrCl2NO5S B1664330 Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester CAS No. 3785-28-2](/img/structure/B1664330.png)
Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester
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Overview
Description
Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester is a bioactive chemical.
Scientific Research Applications
Synthesis Applications : This compound is used in the synthesis of various chemical structures. For instance, it's involved in the hydrolytic transformations of phenyloxy(or sulfanyl)acetic acids under microwave irradiation in alkaline medium (Rudyakova et al., 2006). Additionally, it plays a role in the synthesis of thiazolecarboxylic acid derivatives (Dovlatyan et al., 2004).
Chemical Transformations : It is used in chemical transformations such as the intramolecular amination of aryl halides (Noji et al., 2012), and in the preparation of alpha-bromophenylacetic acid from benzaldehyde (Ogura et al., 1975).
Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial properties. For example, synthesized peptide derivatives exhibited potent bioactivity against certain bacteria and fungi (Dahiya et al., 2008).
Pharmacological Screening : The compound has also been used in the context of pharmacological screening, where synthesized analogs showed potential bioactivity against various microorganisms (Dahiya et al., 2008).
Organic Synthesis : It is involved in organic synthesis processes such as the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester (Schleusner et al., 2004).
properties
CAS RN |
3785-28-2 |
---|---|
Product Name |
Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester |
Molecular Formula |
C14H16BrCl2NO5S |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
2-[(2,2-dichloroacetyl)-[(4-methylsulfonylphenyl)methyl]amino]ethyl 2-bromoacetate |
InChI |
InChI=1S/C14H16BrCl2NO5S/c1-24(21,22)11-4-2-10(3-5-11)9-18(14(20)13(16)17)6-7-23-12(19)8-15/h2-5,13H,6-9H2,1H3 |
InChI Key |
NZOLBUNOTNPNKG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN(CCOC(=O)CBr)C(=O)C(Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN(CCOC(=O)CBr)C(=O)C(Cl)Cl |
Appearance |
Solid powder |
Other CAS RN |
3785-28-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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